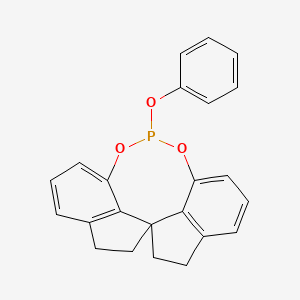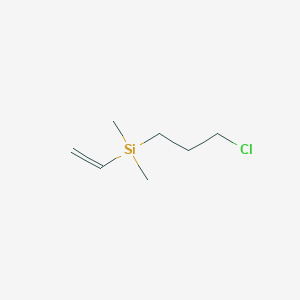
Glycerol propoxylate-B-ethoxylate
Descripción general
Descripción
Glycerol propoxylate-B-ethoxylate is a versatile compound known for its unique properties and wide range of applications. It is a polymer formed by the reaction of glycerol with propylene oxide and ethylene oxide. This compound is characterized by its excellent surface-active properties, making it useful in various industrial applications .
Mecanismo De Acción
Target of Action
The primary targets of Ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol, also known as Polyglycol 15-200 or GLYCEROL PROPOXYLATE-B-ETHOXYLATE, are not specific biological receptors or enzymes. Instead, these compounds, being polyols, interact with a variety of substances and systems. They are often used in industrial applications, such as antifreeze additives , foam control applications , and heat transfer fluids .
Mode of Action
The mode of action of these compounds is primarily physical rather than biochemical. For instance, as antifreeze additives, they lower the freezing point of water, preventing damage to systems that may be exposed to freezing temperatures . As foam control agents, they reduce the surface tension of liquids, preventing the formation of foam .
Pharmacokinetics
It’s known that these compounds have low volatility, as indicated by their high flash points .
Result of Action
The result of the action of these compounds is primarily physical changes in the systems they are used in. For example, in antifreeze applications, they prevent the freezing of water, thereby preventing physical damage to the system . In foam control applications, they prevent the formation of foam, improving the efficiency of the process .
Action Environment
The action of these compounds can be influenced by various environmental factors. For example, their effectiveness as antifreeze additives can be influenced by the ambient temperature . Their solubility in water and other solvents can also affect their effectiveness in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycerol propoxylate-B-ethoxylate is synthesized through a two-step process involving the reaction of glycerol with propylene oxide followed by ethylene oxide. The reaction conditions typically involve the use of catalysts such as potassium hydroxide to facilitate the polymerization process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycerol is first reacted with propylene oxide under controlled temperature and pressure conditions. The resulting product is then further reacted with ethylene oxide to achieve the desired polymer structure .
Análisis De Reacciones Químicas
Types of Reactions: Glycerol propoxylate-B-ethoxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acids are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Glycerol propoxylate-B-ethoxylate has numerous applications in scientific research, including:
Chemistry: It is used as a non-ionic surfactant in various chemical reactions and processes.
Biology: This compound is employed in the formulation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: this compound is widely used in the production of polyurethane foams, lubricants, and emulsifiers
Comparación Con Compuestos Similares
Glycerol ethoxylate: Similar in structure but lacks the propylene oxide component.
Polypropylene glycol: Contains propylene oxide units but lacks the glycerol and ethylene oxide components.
Polyethylene glycol: Composed of ethylene oxide units without glycerol or propylene oxide
Uniqueness: Glycerol propoxylate-B-ethoxylate is unique due to its combination of glycerol, propylene oxide, and ethylene oxide, which imparts it with distinct surface-active properties and a wide range of applications in various fields .
Propiedades
IUPAC Name |
ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;1-3(5)2-4;3-1-2-4/h3-6H,1-2H2;3-5H,2H2,1H3;3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVYTKULMKDWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C(CO)O.C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a sweet odor; [Dow Chemical MSDS] | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyoxyethylene (12) polyoxypropylene (66) glyceryl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21547 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9082-00-2 | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | glycerol propoxy ethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)
![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)
